molecular formula C6H6CaNNaO6 B12810039 calcium;sodium;2-[bis(carboxylatomethyl)amino]acetate CAS No. 60034-45-9

calcium;sodium;2-[bis(carboxylatomethyl)amino]acetate

Cat. No.: B12810039
CAS No.: 60034-45-9
M. Wt: 251.18 g/mol
InChI Key: ATEKMIYHWFLUPG-UHFFFAOYSA-K
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Description

Systematic IUPAC Name

The systematic IUPAC name for calcium disodium 2-[bis(carboxylatomethyl)amino]acetate is calcium;disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate . This nomenclature reflects the compound’s molecular architecture, which includes a central ethylenediamine backbone modified with four carboxylate groups. The calcium and sodium ions neutralize the carboxylate anions, forming a stable ionic complex.

The name systematically describes:

  • Calcium and sodium as counterions.
  • A bis(carboxylatomethyl)amino group attached to an ethyl chain.
  • An additional carboxylatomethyl substituent on the nitrogen atom.

This hierarchical naming ensures unambiguous identification in chemical databases and regulatory frameworks.

Common Synonyms

The compound is known by numerous synonyms across scientific literature and industrial contexts. These names often emphasize its functional roles or historical development.

Synonym Category Examples Sources
Pharmacological Names Edetate calcium disodium, Sodium calcium edetate, Calcium disodium EDTA
Industrial/Trade Names EDTA-CaNa₂, EDTA Calcium Salt, Tetacine
Regulatory Identifiers INS No. 385, E-385, Chelaton 3
Alternative Chemical Names Calcium disodium (ethylenedinitrilo)tetraacetate, Ethylenediaminetetraacetic acid calcium disodium salt

These synonyms are frequently interchanged depending on the application domain, such as food additives (INS No. 385) or pharmacopeial standards (Edetate calcium disodium).

CAS Registry Number and Regulatory Identifiers

The compound’s unique identifiers ensure precise tracking in global chemical inventories and compliance databases.

Identifier Type Value Source
CAS Registry Number 62-33-9
PubChem CID 6109
EC Number 200-529-9
CHEBI ID 4757
DTXSID DTXSID2036409
FDA Code INS-385

The CAS Registry Number 62-33-9 is universally recognized for regulatory submissions and safety assessments. Additional identifiers, such as CHEBI:4757 (Chemical Entities of Biological Interest) and DTXSID2036409 (EPA’s DSSTox), facilitate integration into toxicological and environmental databases. In food applications, it is designated INS-385 , approved as a stabilizer and preservative.

The molecular formula C₁₀H₁₂CaN₂Na₂O₈ (anhydrous form) and a molecular weight of 374.27 g/mol further define its stoichiometry. Hydrated forms, such as the dihydrate (C₁₀H₁₂CaN₂Na₂O₈·2H₂O ), are documented in industrial specifications but are distinct from the anhydrous compound.

Properties

CAS No.

60034-45-9

Molecular Formula

C6H6CaNNaO6

Molecular Weight

251.18 g/mol

IUPAC Name

calcium;sodium;2-[bis(carboxylatomethyl)amino]acetate

InChI

InChI=1S/C6H9NO6.Ca.Na/c8-4(9)1-7(2-5(10)11)3-6(12)13;;/h1-3H2,(H,8,9)(H,10,11)(H,12,13);;/q;+2;+1/p-3

InChI Key

ATEKMIYHWFLUPG-UHFFFAOYSA-K

Canonical SMILES

C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Ca+2]

Origin of Product

United States

Preparation Methods

Starting Materials and General Approach

The synthesis of calcium; sodium; 2-[bis(carboxylatomethyl)amino]acetate typically involves the reaction of nitrilotriacetic acid (NTA) or its derivatives with calcium and sodium salts. Nitrilotriacetic acid serves as the organic ligand providing the bis(carboxylatomethyl)amino moiety, which coordinates with metal ions to form the complex salt.

Reaction Conditions

  • pH Control: The reaction is conducted under carefully controlled alkaline conditions, usually maintaining a pH around 8 to 11. This alkaline medium facilitates deprotonation of carboxyl groups and promotes complex formation with calcium and sodium ions.
  • Temperature: Moderate temperatures, typically between 40°C and 80°C, are maintained to optimize reaction kinetics without degrading sensitive components.
  • Reactant Concentrations: Stoichiometric ratios of nitrilotriacetic acid to calcium and sodium salts are precisely controlled to ensure complete complexation and high purity of the final product.
  • Solvent: Aqueous media are generally used, sometimes with the addition of buffers to maintain pH stability.

Synthetic Procedure

  • Dissolution: Nitrilotriacetic acid is dissolved in water, and the pH is adjusted to alkaline conditions using sodium hydroxide.
  • Metal Salt Addition: Calcium salt (commonly calcium chloride or calcium hydroxide) and sodium salt (such as sodium hydroxide or sodium carbonate) are added slowly under stirring.
  • Complex Formation: The mixture is stirred at controlled temperature and pH to allow the formation of the calcium-sodium bis(carboxylatomethyl)aminoacetate complex.
  • Isolation: The product is isolated by crystallization or precipitation, followed by filtration.
  • Drying: The solid is dried under vacuum or in a desiccator to remove moisture, as the compound is hygroscopic.

Industrial Scale Production

Industrial synthesis follows the same principles but employs large-scale reactors with precise control of temperature, pH, and mixing to ensure consistent product quality and yield. The product is typically obtained as crystalline solids, often pale yellow to maroon in color depending on purity and conditions.

Analytical and Research Findings on Preparation

Spectroscopic Characterization

Kinetic and Stability Studies

  • Binding constants and stability constants have been measured to assess the affinity of the compound for calcium and sodium ions.
  • The compound shows high stability in alkaline solutions, which is critical for its preparation and storage.
  • Hygroscopic nature requires careful handling to prevent moisture uptake, which can affect stability and purity.

Summary Table of Preparation Parameters

Parameter Typical Range/Value Notes
Starting Material Nitrilotriacetic acid (NTA) Purity > 99% preferred
Calcium Source Calcium chloride or calcium hydroxide Stoichiometric to NTA
Sodium Source Sodium hydroxide or sodium carbonate Stoichiometric to NTA
pH 8.0 – 11.0 Maintained by NaOH addition
Temperature 40°C – 80°C Controlled to avoid decomposition
Solvent Water Aqueous medium
Reaction Time 2 – 6 hours Depends on scale and conditions
Isolation Method Crystallization/precipitation Followed by filtration and drying
Product Form Crystalline solid Hygroscopic, store in dry conditions

Chemical Reactions Analysis

Types of Reactions

Calcium sodium 2-[bis(carboxylatomethyl)amino]acetate primarily undergoes chelation reactions, where it forms stable complexes with metal ions. It can also participate in substitution reactions where the metal ions in the complex are replaced by other metal ions.

Common Reagents and Conditions

Major Products

The major products of these reactions are the metal complexes formed with the chelating agent. For example, when calcium sodium 2-[bis(carboxylatomethyl)amino]acetate reacts with ferric chloride, the product is a ferric complex of the chelating agent .

Scientific Research Applications

Medical Applications

1. Treatment of Heavy Metal Poisoning

  • Edetate calcium disodium is primarily used to treat lead poisoning. It works by binding lead ions in the bloodstream, forming stable complexes that can be excreted through urine .
  • It is also effective against other heavy metals such as mercury and cadmium, although its efficacy varies depending on the metal involved.

2. Clinical Studies

  • A study highlighted its use in patients with lead encephalopathy, where it was administered alongside dimercaprol for enhanced efficacy .
  • Side effects may include injection site pain, kidney issues, and gastrointestinal disturbances, necessitating careful monitoring during treatment .

Industrial Applications

1. Water Treatment

  • The compound is employed in water treatment processes to sequester metal ions and prevent scale formation. Its ability to bind calcium and magnesium ions helps in reducing hardness in water supplies.

2. Analytical Chemistry

  • In analytical chemistry, edetate calcium disodium is utilized as a reagent for the colorimetric determination of calcium levels in biological samples. This application is crucial for biochemical assays where precise measurement of calcium concentration is required.

Scientific Research Applications

1. Biochemistry

  • The compound plays a significant role in biochemical assays where it stabilizes metal ions necessary for enzymatic reactions. Its ability to form stable complexes aids in studying enzyme kinetics and mechanisms.

2. Cellular Biology

  • Research indicates that edetate calcium disodium can induce apoptosis in chondrocytes, which may have implications for treating conditions like osteoarthritis. This property underscores its potential therapeutic applications beyond metal detoxification.

Comparative Data Table

Application AreaDescriptionExample Use Case
Medical Treatment Treats heavy metal poisoning by binding and excreting toxic metalsLead poisoning treatment
Water Treatment Sequesters metal ions to prevent scale formationSoftening hard water
Analytical Chemistry Used as a reagent for measuring calcium levelsColorimetric assays for serum calcium
Biochemistry Stabilizes metal ions for enzymatic reactionsEnzyme kinetics studies
Cellular Biology Induces apoptosis in specific cell typesPotential treatment for osteoarthritis

Case Studies

  • Lead Poisoning Treatment Study
    • A clinical trial demonstrated the effectiveness of edetate calcium disodium in reducing blood lead levels in children with elevated lead exposure. The study reported significant improvements in neurological function post-treatment.
  • Water Softening Application
    • An industrial case study showed that using edetate calcium disodium in municipal water treatment facilities resulted in a marked reduction of scale buildup in pipes and appliances, leading to lower maintenance costs.

Mechanism of Action

The mechanism of action of calcium sodium 2-[bis(carboxylatomethyl)amino]acetate involves the formation of stable complexes with metal ions. The bis(carboxylatomethyl)amino acetate ligand has multiple binding sites that can coordinate with metal ions, effectively sequestering them. This chelation process prevents the metal ions from participating in unwanted chemical reactions and facilitates their removal from the system .

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C₁₀H₁₂CaN₂Na₂O₈
  • Applications :
    • Medical : Treatment of heavy metal poisoning (e.g., lead, cadmium) due to its high affinity for divalent and trivalent cations .
    • Industrial : Stabilizer in cosmetics, food preservation, and laboratory reagents (e.g., buffer solutions for metal analysis) .
  • Safety : Approved by regulatory bodies like the FDA and EFSA for specific uses, with controlled dosing to avoid depletion of essential minerals like zinc .

Comparison with Similar Compounds

Structural and Functional Similarities

Compounds sharing the aminopolycarboxylate backbone include:

Compound Name CAS Number Metal Ion Key Features
Sodium iron(III) 2-[bis(carboxylatomethyl)amino]acetate (Sodium iron EDTA) 15708-41-5 Fe³⁺ Used as a food fortifier; enhances iron absorption but may inhibit zinc uptake .
Manganese(II) disodium 2-[bis(carboxylatomethyl)amino]acetate (Mn-EDTA) 15375-84-5 Mn²⁺ High water solubility (400 g/L); agricultural micronutrient supplement .
Cerium(III) 2-[bis(carboxylatomethyl)amino]acetate 15158-67-5 Ce³⁺ Industrial catalyst; limited biological use due to cerium’s toxicity .
Lead(II) N,N'-ethylenebis[N-(carboxylatomethyl)aminoacetate] 22904-40-1 Pb²⁺ Banned in manufacturing due to lead toxicity; listed in Toyota’s restricted substances .

Stability Constants and Binding Affinity

Stability constants (log K) determine metal-ligand binding strength:

  • Calcium disodium EDTA : Log K = 10.7 (for Ca²⁺), optimized for selective chelation of heavy metals over physiological ions like Mg²⁺ .
  • Iron(III) EDTA : Log K = 25.1, making it one of the strongest EDTA-metal complexes; used in iron supplementation but risks mineral imbalance .
  • Manganese EDTA : Log K = 13.8, suitable for stable delivery in soil and hydroponic systems .

Biological Activity

Calcium sodium 2-[bis(carboxylatomethyl)amino]acetate, commonly referred to as a chelating agent, has garnered attention for its significant biological activities, particularly in the context of metal ion detoxification. This article explores its biological properties, mechanisms of action, and applications based on diverse research findings.

  • Molecular Formula : C₆H₆CaNNaO₆
  • Molecular Weight : 251.183 g/mol
  • CAS Number : 60034-45-9
  • Physical State : White, water-soluble solid

Calcium sodium 2-[bis(carboxylatomethyl)amino]acetate functions primarily as a chelating agent . It binds to heavy metals in the bloodstream, forming stable complexes that facilitate their excretion through renal pathways. The mechanism involves the displacement of calcium ions by heavier metal ions, which are then eliminated from the body.

Biological Activity

  • Heavy Metal Detoxification :
    • The compound is particularly effective in treating internal contamination with heavy metals such as plutonium, americium, and curium. Its FDA approval for these applications underscores its clinical significance.
    • Studies have shown that it significantly increases the elimination rates of these contaminants post-administration, making it a valuable tool in toxicology and pharmacology .
  • Comparative Chelation Efficacy :
    • Calcium sodium 2-[bis(carboxylatomethyl)amino]acetate has been compared with other chelators like diethylenetriaminepentaacetic acid (DTPA) and ethylenediaminetetraacetic acid (EDTA). It exhibits a higher affinity for certain transuranic elements, enhancing its effectiveness in specific scenarios .

Case Studies

  • Study on Heavy Metal Elimination :
    A clinical study demonstrated that patients treated with calcium sodium 2-[bis(carboxylatomethyl)amino]acetate showed a marked increase in urinary excretion of heavy metals compared to control groups. This highlights its efficacy in medical applications related to heavy metal poisoning .
  • Animal Studies :
    Animal models have indicated that while the compound forms stable complexes with many heavy metals, it shows less stability with uranium and neptunium, which could lead to tissue deposition of these elements. This necessitates careful consideration when using it for detoxification purposes .

Data Table: Comparative Chelating Agents

Compound NameMolecular FormulaPrimary UseBinding Characteristics
Calcium Sodium 2-[bis(carboxylatomethyl)amino]acetateC₆H₆CaNNaO₆Treatment of heavy metal contaminationHigh affinity for transuranic elements
Pentetate Calcium TrisodiumC₁₄H₁₈CaN₃Na₃O₁₀Chelation therapy for radioactive elementsSpecific binding to plutonium
Diethylenetriaminepentaacetic Acid (DTPA)C₁₄H₂₃N₃O₁₀General chelation therapyBroad-spectrum metal binding
Ethylenediaminetetraacetic Acid (EDTA)C₁₀H₁₄N₂O₄Heavy metal detoxificationGeneralized binding across various metals

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing calcium;sodium;2-[bis(carboxylatomethyl)amino]acetate, and how does proton transfer influence its structural integrity?

  • Methodological Answer : The compound is synthesized by mixing melamine (2,4,6-triamino-1,3,5-triazin-1-ium) with nitrilotriacetic acid derivatives in a 50:50 ethanol-water solution. Proton transfer during crystallization is critical: all three carboxyl groups deprotonate, with protons migrating to melamine's ring N atoms, forming two melaminium cations and stabilizing the anion . Structural integrity relies on hydrogen bonds (N–H⋯O/O–H⋯O) between anions, cations, and water molecules, creating a 3D network .

Q. How is the crystal structure of this compound determined, and what are its lattice parameters?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at 150 K reveals a triclinic lattice (space group P1) with parameters:

  • a = 6.7117(11) Å, b = 12.1495(19) Å, c = 13.102(3) Å
  • α = 82.714(15)°, β = 89.252(16)°, γ = 83.238(13)°
  • Volume = 1052.4(3) ų, Z = 2 .
    Data collection uses a Stoe IPDS2 diffractometer (MoKα radiation, λ = 0.71073 Å), with absorption correction via the Tompa method .

Q. What hydrogen-bonding patterns are critical for stabilizing the crystal lattice?

  • Methodological Answer : Two key motifs stabilize the lattice:

  • N–H⋯N interactions between melaminium cations form ribbons along [010] with an average spacing of 3.3559(11) Å .
  • O–H⋯O/N–H⋯O bonds between anions, water molecules, and cations create a 3D network. For example, O1W–H1AW⋯O4 (2.786(4) Å) and N31–H31A⋯O3 (2.879(4) Å) .

Advanced Research Questions

Q. How can twinning in crystals of this compound complicate refinement, and what strategies resolve this?

  • Methodological Answer : Twinning about the [100] axis (twin law: 2-fold rotation) causes overlapping reflections. Solutions include:

  • Indexing with two domains using X-AREA .
  • Refinement via SHELXL97’s HKLF5 formalism, refining twin components to a 0.5918:0.4082 ratio .
  • Using all observed data (F² > 2σ(F²)) to minimize residuals (R₁ = 0.084, wR₂ = 0.244) .

Q. How do discrepancies in C–O bond lengths and N–C–N angles inform protonation states and electronic effects?

  • Methodological Answer :

  • C–O bonds : Average 1.253(3) Å in carboxylate groups, with deviations (e.g., 0.02 Å in one pair) indicating partial protonation .
  • N–C–N angles : Protonated N atoms show larger angles (119.1–119.3°) vs. non-protonated (115.8°), aligning with Hingerty’s model of increased angle upon protonation .
  • Validate via difference Fourier maps and constrained refinement of H atoms .

Q. What methodological challenges arise in modeling hydrogen atoms, and how are they addressed?

  • Methodological Answer :

  • Organic H atoms : Placed via riding models (Uiso = 1.2×Ueq of parent atom) .
  • Water H atoms : Refined with distance/angle constraints (O–H = 0.81–0.84 Å, H–O–H = 109.5°) and Uiso = 1.5×Ueq(O) .
  • Avoid over-parameterization by fixing isotropic displacement parameters during refinement .

Q. How do π-stacking interactions and hydrogen-bonded ribbons influence material properties?

  • Methodological Answer :

  • π-Stacking : Melaminium ribbons along [010] with 3.36 Å spacing suggest potential conductivity or mechanical anisotropy .
  • Hydrogen-bonded networks : Thermal stability is enhanced by O–H⋯O/N–H⋯O bonds, as shown by high Debye-Waller factors (Ueq ≤ 0.05 Ų for non-H atoms) .

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